molecular formula C22H21N5O4 B2841951 N-(2,5-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251621-37-0

N-(2,5-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Número de catálogo: B2841951
Número CAS: 1251621-37-0
Peso molecular: 419.441
Clave InChI: OFVSMTFYUFZYPW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound N-(2,5-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide features a triazolo[4,3-a]pyrazine core substituted with a 3-methoxyphenoxy group at position 8 and an acetamide moiety linked to a 2,5-dimethylphenyl group. The 3-methoxyphenoxy substituent may enhance solubility and influence binding interactions, while the acetamide group contributes to hydrogen-bonding capacity.

Propiedades

IUPAC Name

N-(2,5-dimethylphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-14-7-8-15(2)18(11-14)24-19(28)13-27-22(29)26-10-9-23-21(20(26)25-27)31-17-6-4-5-16(12-17)30-3/h4-12H,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVSMTFYUFZYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Triazolopyrazine Derivatives

Compound A: 2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide

  • Key Differences: Position 8 substituent: Amino group in Compound A vs. 3-methoxyphenoxy in the target compound. Acetamide linkage: Attached to a 4-hydroxyphenyl group in Compound A vs. 2,5-dimethylphenyl in the target.

Acetamide-Containing Pesticides

Compound B : N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl)

  • Key Differences :
    • Core structure: Oxazolidinyl ring in Compound B vs. triazolopyrazine in the target.
    • Substituents: Methoxy and oxazolidinyl groups in Compound B vs. dimethylphenyl and triazolopyrazine in the target.
  • Functional Implications :
    • The triazolopyrazine core may confer unique π-π stacking interactions, while the oxazolidinyl group in Compound B could enhance systemic transport in plants.

Thiazolidinone and Coumarin Derivatives

Compound C : N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides

  • Key Differences: Heterocyclic system: Thiazolidinone and coumarin in Compound C vs. triazolopyrazine in the target. Substituents: Chromen-7-yloxy group in Compound C vs. 3-methoxyphenoxy in the target.
  • Functional Implications: Thiazolidinone derivatives are associated with antimicrobial activity, whereas triazolopyrazines may target kinases or GPCRs due to their planar aromatic system.

Data Table: Structural and Inferred Functional Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Predicted Bioactivity
Target Compound Triazolo[4,3-a]pyrazine 3-Methoxyphenoxy, 2,5-dimethylphenyl ~438.45 Kinase inhibition, CNS activity
Compound A Triazolo[4,3-a]pyrazine 8-Amino, 4-hydroxyphenyl ~394.38 Antibacterial, enzyme inhibition
Compound B (Oxadixyl) Oxazolidinyl 2-Methoxy, 2,6-dimethylphenyl ~278.31 Fungicidal (Oomycete control)
Compound C Thiazolidinone-Coumarin 4-Methylcoumarin, substituted thiazolidinone ~350–400* Antimicrobial, antifungal

*Estimated based on structural analogs.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-(2,5-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide?

The synthesis involves multi-step organic reactions, typically including:

  • Triazolopyrazine core formation : Condensation reactions using precursors like aminopyrazines and triazole derivatives under controlled temperatures (10–60°C) to minimize side reactions .
  • Substitution reactions : Introducing the 3-methoxyphenoxy group via nucleophilic aromatic substitution or palladium-catalyzed coupling, requiring anhydrous solvents (e.g., DMF, THF) and inert atmospheres .
  • Acetamide coupling : Reacting the intermediate with 2,5-dimethylphenylacetic acid derivatives using coupling agents like HATU or DCC in dichloromethane . Key Optimization Parameters:
StepTemperature RangeSolventCatalyst/ReagentYield (%)
Core Formation10–25°CEthanolGlacial acetic acid60–75
Phenoxy Substitution60–80°CDMFK₂CO₃40–55
Acetamide CouplingRTDCMHATU70–85

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to verify the triazolopyrazine core (δ 8.1–8.5 ppm for pyrazine protons) and acetamide linkage (δ 2.1–2.3 ppm for methyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak ([M+H]⁺) and rule out impurities .
  • Infrared (IR) Spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1240–1260 cm⁻¹ (C-O-C ether linkage) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?

  • Functional Group Modifications :
  • Replace the 3-methoxyphenoxy group with other aryloxy groups (e.g., 4-fluorophenoxy) to assess impact on target binding .
  • Vary the acetamide substituents (e.g., 2,5-dimethylphenyl vs. 3-chlorophenyl) to evaluate solubility and metabolic stability .
    • In Silico Docking : Use AutoDock Vina to predict binding modes with targets (e.g., kinase domains), prioritizing modifications that enhance hydrogen bonding or hydrophobic interactions .
    • In Vitro Assays : Test derivatives against cancer cell lines (e.g., MCF-7, A549) to correlate structural changes with IC₅₀ values .

Q. How should researchers address contradictions in reported biological activity data for triazolopyrazine derivatives?

  • Comparative Bioassays : Re-evaluate activity under standardized conditions (e.g., ATP concentration in kinase assays) to control for experimental variability .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
  • Crystallographic Analysis : Resolve co-crystal structures with target proteins to validate binding hypotheses and explain divergent activity trends .

Q. What methodologies are recommended for studying target interactions and mechanisms of action?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kₐ, Kd) for the compound with purified targets (e.g., EGFR kinase) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein stability shifts post-treatment .
  • Transcriptomic Profiling : RNA-seq to identify downstream pathways modulated by the compound (e.g., apoptosis, oxidative stress) .

Data Contradiction Analysis

Q. How can conflicting data on metabolic stability of similar triazolopyrazines be resolved?

  • Species-Specific Metabolism : Compare microsomal stability assays across human, rat, and mouse liver microsomes to identify interspecies differences .
  • CYP450 Inhibition Screening : Test the compound against CYP3A4 and CYP2D6 isoforms to rule out enzyme-mediated degradation .
  • Prodrug Design : Mask labile groups (e.g., methoxy) with hydrolyzable esters to improve stability without altering target affinity .

Tables of Key Findings

Q. Table 1: Representative SAR Modifications and Bioactivity

Modification SiteExample SubstituentTarget (IC₅₀, nM)Solubility (µg/mL)
Phenoxy Group3-MethoxyphenoxyEGFR (12.5)8.2
Phenoxy Group4-FluorophenoxyEGFR (18.3)12.7
Acetamide Phenyl2,5-DimethylphenylPARP-1 (45.6)5.9

Q. Table 2: Reaction Yield Optimization

CatalystSolventTemperature (°C)Yield (%)Purity (HPLC)
HATUDCMRT8598.5%
DCCTHF407297.2%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.